Cas no 931-88-4 (Cyclooctene)

Cyclooctene structure
Cyclooctene structure
商品名:Cyclooctene
CAS番号:931-88-4
MF:C8H14
メガワット:110.196762561798
MDL:MFCD00001753
CID:40303
PubChem ID:638079

Cyclooctene 化学的及び物理的性質

名前と識別子

    • Cyclooctene
    • CYCLOOCTENE, STANDARD FOR GC
    • CIS-CYCLOOCTENE
    • C8H14
    • 5-cyclooctadiene
    • cis-cyclo-octene
    • cyclooctaene
    • cyclo-octene
    • trans-cyclooctene
    • NSC 72425
    • FT-0623938
    • NS00007345
    • FT-0624241
    • 1-Cyclooctene #
    • NS00112579
    • DTXSID1061310
    • NCIOpen2_000391
    • 931-89-5
    • 931-88-4
    • Q415390
    • EC 213-243-4
    • C0506
    • AE340T3540
    • W-109102
    • UNII-AE340T3540
    • BS-23512
    • 931-87-3
    • (1Z)-cyclooctene
    • (7Z)-cyclooctene
    • NSC72425
    • DB-246774
    • NSC-72425
    • Cyclooctene 100 microg/mL in Acetonitrile
    • EINECS 213-243-4
    • 25267-51-0
    • EN300-21667
    • CHEBI:225365
    • cis-Cyclooctene, contains 100-200 ppm Irganox 1076 FD as antioxidant, 95%
    • EN300-304057
    • cyclooctene, (1Z)-
    • (Z)-Cyclooctene
    • Cyclooctene, (Z)-
    • Cyclooctene, analytical standard
    • MFCD00001753
    • AI3-26693
    • CHEMBL30773
    • CHEBI:229204
    • EINECS 213-245-5
    • AKOS000121281
    • cis-Cyclooctene, 95%, stab. with IRGANOX 1076
    • DTXSID20883615
    • MDL: MFCD00001753
    • インチ: 1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2
    • InChIKey: URYYVOIYTNXXBN-UHFFFAOYSA-N
    • ほほえんだ: C1CCCCCCC=1

計算された属性

  • せいみつぶんしりょう: 110.11000
  • どういたいしつりょう: 110.10955
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 62.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

  • 色と性状: 無色液体
  • 密度みつど: 0.848 g/mL at 20 °C(lit.)
  • ゆうかいてん: -16 ºC
  • ふってん: 144°C
  • フラッシュポイント: 華氏温度:75.2°f
    摂氏度:24°c
  • 屈折率: n20/D 1.470
  • PSA: 0.00000
  • LogP: 2.89680
  • ようかいせい: 水に溶けず、エタノール/エチルエーテルに溶ける

Cyclooctene セキュリティ情報

  • 記号: GHS02 GHS08
  • ヒント:に警告
  • シグナルワード:Danger
  • 危害声明: H226,H304
  • 警告文: P301+P310,P331
  • 危険物輸送番号:UN 3295 3/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 10-65
  • セキュリティの説明: S29-S33-S62-S16
  • 危険物標識: Xn
  • 危険レベル:3.2
  • 包装等級:III
  • セキュリティ用語:3.2
  • 包装グループ:III
  • リスク用語:R10
  • ちょぞうじょうけん:高温、火花、炎から遠ざかる。

Cyclooctene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-21667-1.0g
cyclooctene
931-88-4
1g
$0.0 2023-06-07
TRC
C272760-10g
Cyclooctene
931-88-4
10g
$ 45.00 2022-04-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C100852-25ml
Cyclooctene
931-88-4 95%
25ml
¥238.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C100852-100ml
Cyclooctene
931-88-4 95%
100ml
¥660.90 2023-09-04
abcr
AB140481-500 ml
Cyclooctene, 95%; .
931-88-4 95%
500 ml
€221.70 2024-04-15
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
29648-1ML
Cyclooctene
931-88-4
1ml
¥472.84 2023-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C100852-5ml
Cyclooctene
931-88-4 95%
5ml
¥62.90 2023-09-04
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C0506-25ML
Cyclooctene
931-88-4 >95.0%(GC)
25ml
¥390.00 2024-04-15
Enamine
EN300-21667-5g
cyclooctene
931-88-4
5g
$158.0 2023-09-16
abcr
AB140481-25ml
Cyclooctene, 95%; .
931-88-4 95%
25ml
€44.90 2025-02-21

Cyclooctene 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium (nanoclusters) ,  2-Propenenitrile, polymer with 1,3-propanediamine (triethoxybenzamide terminated) Solvents: Toluene ;  313 K
リファレンス
Controlled synthesis of subnano Pd cluster catalysts by fine tuning of dendrimers
Mizugaki, T.; Kibata, T.; Maeno, Z.; Mitsudome, T.; Jitsukawa, K.; et al, Nanotech Conference & Expo 2012: An Interdisciplinary Integrative Forum on Nanotechnology, 2012, 1, 502-505

合成方法 2

はんのうじょうけん
1.1 Reagents: Anthracene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  rt
リファレンス
Sodium anthracenide
Merrill, Bryon A., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

合成方法 3

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel boride (resin bound) Solvents: Methanol
リファレンス
An excellent nickel boride catalyst for the selective hydrogenation of olefins
Choi, Jaesung; Yoon, Nung Min, Synthesis, 1996, (5), 597-599

合成方法 4

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Ethynylferrocene (click reaction products with azide-terminated dendrimers) ,  Palladium Solvents: Methanol ,  Chloroform ;  1 atm, 25 °C
リファレンス
"Click" dendrimers: synthesis, redox sensing of Pd(OAc)2, and remarkable catalytic hydrogenation activity of precise Pd nanoparticles stabilized by 1,2,3-triazole-containing dendrimers
Ornelas, Catia; Aranzaes, Jaime Ruiz; Salmon, Lionel; Astruc, Didier; Nanosciences and Catalysis Group, Chemistry - A European Journal, 2008, 14(1), 50-64

合成方法 5

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Polyethylene glycol Solvents: Toluene ,  Heptane ;  50 min, 1.0 MPa, 90 °C
リファレンス
PEG-stabilized palladium nanoparticles: an efficient and recyclable catalyst for the selective hydrogenation of 1,5-cyclooctadiene in thermoregulated PEG biphase system
Huang, Tian Song; Wang, Yan Hua; Jiang, Jing Yang; Jin, Zi Lin, Chinese Chemical Letters, 2008, 19(1), 102-104

合成方法 6

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Alumina Catalysts: Nickel
リファレンス
Preparations of highly dispersed nickel and cobalt catalysts by using transparent gel membranes and applications of the catalysts to hydrogenation reactions
Ishiyama, Junichi; Shirakawa, Tetsuro; Kurokawa, Yoichi; Imaizumi, Shin; Saito, Shozaburo, Nippon Kagaku Kaishi, 1987, (11), 1964-9

合成方法 7

はんのうじょうけん
1.1 Reagents: Cuprous iodide ,  Aluminate(1-), hydrotrimethoxy-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
リファレンス
Reductions by metal alkoxyaluminum hydrides
Malek, Jaroslav, Organic Reactions (Hoboken, 1985, 34,

合成方法 8

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Oxygen ,  Palladium, bis[bis(1,1-dimethylethyl)phosphine]bis[μ-[bis(1,1-dimethylethyl)phos… Solvents: Tetrahydrofuran
リファレンス
Selective hydrogenation of simple and functionalized conjugated dienes using a binuclear palladium complex catalyst precursor
Cho, In Sik; Alper, Howard, Tetrahedron Letters, 1995, 36(32), 5673-6

合成方法 9

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Nonane ;  5 h, 0.1 MPa, 393 °C
リファレンス
Selective hydrogenation of 1,5,9-cyclo-dodecatriene towards cyclo-dodecene
Gaube, J.; David, W.; Sanchayan, R.; Roy, S.; Mueller-Plathe, F., Applied Catalysis, 2008, 343(1-2), 87-94

合成方法 10

はんのうじょうけん
1.1 Reagents: 2-Methyl-2-butanol ,  Nickel acetate ,  Sodium hydride ,  Water Solvents: 1,2-Dimethoxyethane
リファレンス
Activation of reducing agents. Sodium hydride containing complex reducing agents. 27. Reduction of ethylenic unsaturations by in situ generated hydrogen
Fort, Y.; Vanderesse, R.; Caubere, P., Chemistry Letters, 1988, (5), 757-60

合成方法 11

はんのうじょうけん
1.1 Catalysts: Vanadium ;  100 - 550 °C
リファレンス
Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock
, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん
1.1 Reagents: Diethylzinc Catalysts: Bis(acetylacetonato)nickel Solvents: Toluene ,  Hexane ;  48 h, 110 °C
リファレンス
Nickel-catalyzed deoxygenation of oxiranes: Conversion of epoxides to alkenes
Mori, Takamichi; Takeuchi, Yoshihito; Hojo, Makoto, Tetrahedron Letters, 2020, 61(8),

合成方法 13

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane ,  2-Methyl-2-butanol ,  Nickel acetate ,  Sodium hydride Solvents: 1,2-Dimethoxyethane
リファレンス
Activation of reducing agents. Sodium hydride containing complex reducing agents (MCRA). 24. Beneficial effect of chlorotrimethylsilane on the reducing properties of NiCRA
Fort, Y.; Vanderesse, R.; Caubere, P., Tetrahedron Letters, 1986, 27(45), 5487-90

合成方法 14

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Cellulose acetate Solvents: Ethanol
リファレンス
Preparation of catalytic cellulose acetate and poly(vinyl alcohol) membranes doped with fine transition metal particles by a counterdiffusion method
Nishida, M.; Ishiyama, J.; Kurokawa, Y., Reactive Polymers, 1991, 14(3), 205-11

合成方法 15

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Octane ;  45 min, 50 °C
リファレンス
Synthesis of a hybrid Pd0/Pd-carbide/carbon catalyst material with high selectivity for hydrogenation reactions
Garcia-Ortiz, Andrea; Vidal, Juan Diego; Iborra, Sara ; Climent, Maria Jose; Cored, Jorge ; et al, Journal of Catalysis, 2020, 389, 706-713

合成方法 16

はんのうじょうけん
1.1 Reagents: Lithium Solvents: Diethyl ether ,  N-Methylaniline
リファレンス
Polymembered ring systems. XIII. Eight-membered cycloölefin rings
Ziegler, K.; Wilms, H., Justus Liebigs Annalen der Chemie, 1950, 567, 1-43

合成方法 17

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Tungstic acid (H2WO4) (reaction products with selenic acid) ,  Selenic acid (reaction products with tungstic acid) Solvents: Acetonitrile ,  Water ;  30 min, 50 °C
リファレンス
Selenium- or tellurium-containing tungsten peroxides and catalysts containing them with high epoxidation activity
, Japan, , ,

合成方法 18

はんのうじょうけん
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Acetonitrile
リファレンス
Homogeneous catalytic photochemical functionalization of alkanes by α-dodecatungstophosphate. Rate behavior, energetics, and general characteristics of the processes
Renneke, Roman F.; Hill, Craig L., Journal of the American Chemical Society, 1988, 110(16), 5461-70

合成方法 19

はんのうじょうけん
1.1 Reagents: Cuprous iodide ,  Aluminate(1-), hydrotrimethoxy-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran ;  cooled; 30 min, cooled
1.2 15 min, cooled; 2 h, rt
1.3 Reagents: Methanol ;  rt
リファレンス
Copper(I) iodide-lithium trimethoxyaluminum hydride
Russell, Ronald K., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

合成方法 20

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel (supported on Ceokar-2) ;  160 °C
リファレンス
Colloid and Nanosized Catalysts in Organic Synthesis: XIX.1 Influence of the Support Nature on Hydrogenation Catalysis of Cyclic Olefins by Nickel Nanoparticles
Popov, Yu. V.; Mokhov, V. M.; Nebykov, D. N.; Shcherbakova, K. V.; Dontsova, A. A., Russian Journal of General Chemistry, 2018, 88(1), 20-24

合成方法 21

はんのうじょうけん
1.1 Reagents: 3,3-Dimethyl-1-butene Catalysts: Iridium, [3,5-bis[[bis(1,1-dimethylethyl)phosphino-κP]oxy]-3′,5′-bis(trifluorome… ;  40 h, 200 °C
リファレンス
Synthesis and Properties of Iridium Bis(phosphinite) Pincer Complexes (p-XPCP)IrH2, (p-XPCP)Ir(CO), (p-XPCP)Ir(H)(aryl), and {(p-XPCP)Ir}2{μ-N2} and Their Relevance in Alkane Transfer Dehydrogenation
Goettker-Schnetmann, Inigo; White, Peter S.; Brookhart, Maurice, Organometallics, 2004, 23(8), 1766-1776

Cyclooctene Raw materials

Cyclooctene Preparation Products

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